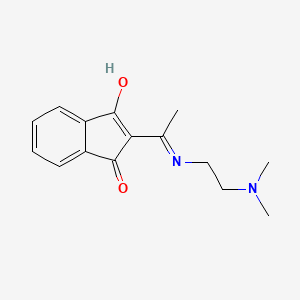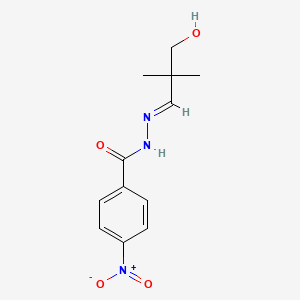
(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide” is a chemical compound with the linear formula C11H15N3O2 . It appears to contain a hydrazide group (-CONHNH2) and a nitro group (-NO2), both of which are common in organic chemistry and can participate in various chemical reactions .
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, hydrazides can be synthesized from corresponding carboxylic acids or acyl chlorides by reaction with hydrazine. The nitro group can be introduced through various nitration reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or analytical data (like an X-ray crystallography study), it’s difficult to provide a detailed molecular structure analysis .
Chemical Reactions Analysis
The hydrazide group is a good nucleophile and can participate in various reactions such as condensation with aldehydes or ketones to form hydrazones. The nitro group is electron-withdrawing and can influence the reactivity of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-N’-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide” would depend on its molecular structure. Some general properties might include solubility in various solvents, melting point, boiling point, and reactivity with common chemical reagents .
Scientific Research Applications
Xanthine Oxidase Inhibitory Activity
A study by Han, Guo, and Xue (2022) investigated a series of hydrazones, including compounds structurally similar to (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide. They found that these compounds exhibited significant xanthine oxidase inhibitory activities. Such inhibition can have implications in treating conditions like gout, where xanthine oxidase plays a role in uric acid production. The study's docking simulations suggested probable binding modes of these compounds in the enzyme's active site, indicating potential for therapeutic applications (Han, Guo, & Xue, 2022).
Antitumor Activity
Aboelmagd et al. (2021) synthesized several metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, structurally related to the compound of interest. These complexes showed significant anti-tumor activities against human colorectal carcinoma cells. Such findings open avenues for the development of new cancer therapies, especially in targeting specific cancer cell lines (Aboelmagd et al., 2021).
Photosensitizing Properties
Pişkin, Canpolat, and Öztürk (2020) studied new zinc phthalocyanine compounds with substituents structurally similar to (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide. These compounds exhibited excellent photosensitizing properties, which are crucial for applications in photodynamic therapy, especially for cancer treatment. High singlet oxygen quantum yield and appropriate photodegradation quantum yield were noted, making them potential Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Lei et al. (2015) synthesized a series of hydrazone compounds derived from 4-methylbenzohydrazide, with structural similarities to the compound . They found that these compounds had moderate to high antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. Such findings highlight the potential of these compounds in developing new antimicrobial agents (Lei et al., 2015).
Molecular Docking Studies
Karrouchi et al. (2021) conducted molecular docking studies on (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound related to the one of interest. Their studies revealed potential anti-diabetic properties, suggesting that such compounds can be designed as pharmaceutical agents for diabetes treatment (Karrouchi et al., 2021).
Biochemical Properties of Metal Complexes
Liu, Sun, and Ma (2015) investigated vanadium complexes with aroylhydrazone ligands, showing structural resemblance to (E)-N'-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide. These complexes were characterized for their antibacterial activities, indicating the potential for such compounds in the development of new antibacterial agents (Liu, Sun, & Ma, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-(3-hydroxy-2,2-dimethylpropylidene)amino]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,8-16)7-13-14-11(17)9-3-5-10(6-4-9)15(18)19/h3-7,16H,8H2,1-2H3,(H,14,17)/b13-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEDKCWBZCUDBK-NTUHNPAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)/C=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3-hydroxy-2,2-dimethylpropylidene)-4-nitrobenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


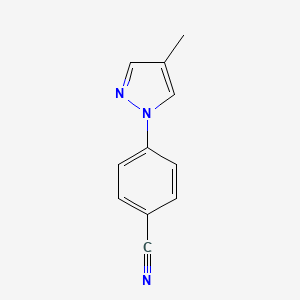
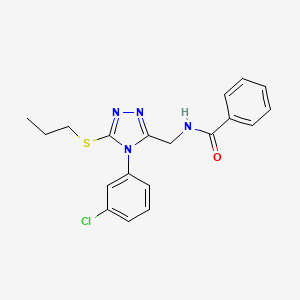
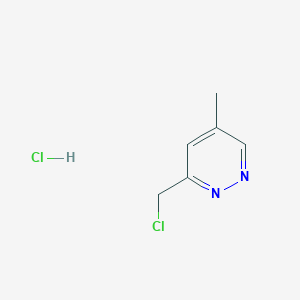
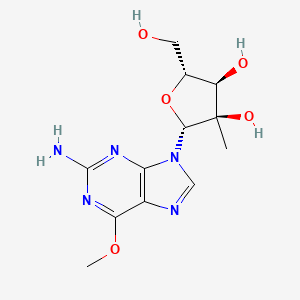

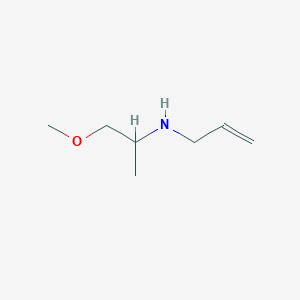
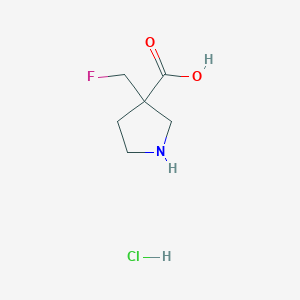
![Methyl 3-methyl-2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]butanoate](/img/structure/B2412272.png)
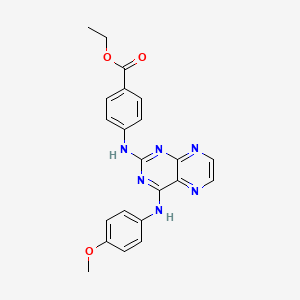
![7-Bromo-2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2412276.png)
![N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2412278.png)

